Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-
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Overview
Description
1-(4-(8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone is a compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a cyclopropylamino group and an imidazo[1,2-a]pyrazine core, makes it a valuable target for drug discovery and development .
Preparation Methods
The synthesis of 1-(4-(8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide to form the imidazo[1,2-a]pyrazine core . The reaction conditions typically include the use of iodine as a catalyst and a solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(4-(8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Oxidation: The compound can be oxidized using potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction with sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions with amines or thiols can introduce various functional groups onto the imidazo[1,2-a]pyrazine core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-(8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone has a wide range of
Properties
CAS No. |
787591-26-8 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-11(22)12-2-4-13(5-3-12)15-10-19-17-16(20-14-6-7-14)18-8-9-21(15)17/h2-5,8-10,14H,6-7H2,1H3,(H,18,20) |
InChI Key |
FKHMCPLBXGWUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC4CC4 |
Origin of Product |
United States |
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